2-(3-bromofuran-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
2-(3-bromofuran-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a chemical compound with the empirical formula C9H9BBrNO5 and a molecular weight of 301.89 g/mol . This compound is a boronic acid derivative, which is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
The synthesis of 3-Bromofuran-2-boronic acid MIDA ester typically involves the reaction of 3-bromofuran-2-boronic acid with N-methyliminodiacetic acid (MIDA) under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is then stirred at room temperature for several hours to yield the desired product .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-Bromofuran-2-boronic acid MIDA ester undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl products.
Oxidation Reactions: It can be oxidized to form corresponding boronic acids or other oxidized derivatives under specific conditions.
Reduction Reactions: The compound can be reduced to form the corresponding boronic acid or other reduced derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromofuran-2-boronic acid MIDA ester has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound is used in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromofuran-2-boronic acid MIDA ester involves its ability to form stable complexes with various molecular targets. The boronic acid functionality allows it to interact with diols and other nucleophiles, facilitating the formation of stable boronate esters. This property is particularly useful in the development of drugs and materials with specific binding properties .
Comparison with Similar Compounds
3-Bromofuran-2-boronic acid MIDA ester can be compared with other similar compounds, such as:
1-Bromovinyl-1-boronic acid MIDA ester: Similar in structure but with a vinyl group instead of a furan ring.
5-Bromopyridine-2-boronic acid MIDA ester: Contains a pyridine ring instead of a furan ring.
Oxiranyl boronic acid MIDA ester: Contains an oxirane ring instead of a furan ring.
These compounds share similar reactivity and applications but differ in their specific chemical structures and properties, making each unique for particular applications.
Properties
IUPAC Name |
2-(3-bromofuran-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BBrNO5/c1-12-4-7(13)16-10(17-8(14)5-12)9-6(11)2-3-15-9/h2-3H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQMJRLYIKQZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BBrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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